2-(4-Cyano-5-methyl-1,2-oxazol-3-yl)acetic acid

Description

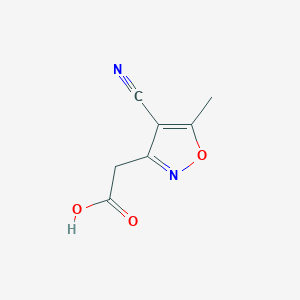

2-(4-Cyano-5-methyl-1,2-oxazol-3-yl)acetic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted with a cyano group (-CN) at position 4, a methyl group (-CH₃) at position 5, and an acetic acid moiety (-CH₂COOH) at position 3. Its molecular formula is C₇H₇N₂O₃, with a molecular weight of 167.14 g/mol (calculated).

The cyano group confers electron-withdrawing properties, enhancing reactivity in nucleophilic substitutions or cycloadditions, while the acetic acid moiety enables hydrogen bonding and salt formation, influencing solubility and crystallinity .

Properties

IUPAC Name |

2-(4-cyano-5-methyl-1,2-oxazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c1-4-5(3-8)6(9-12-4)2-7(10)11/h2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAJKJYAXWKZSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)CC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyano-5-methyl-1,2-oxazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyano-5-methyl-1,2-oxazole with acetic acid derivatives in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyano-5-methyl-1,2-oxazol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxazole derivatives.

Reduction: Reduction reactions can modify the cyano group to other functional groups.

Substitution: The compound can participate in substitution reactions where the cyano or methyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(4-Cyano-5-methyl-1,2-oxazol-3-yl)acetic acid exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Case Study:

A recent study evaluated the compound's cytotoxic effects on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Study:

In a study assessing the efficacy of the compound against Staphylococcus aureus and Escherichia coli, it exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation.

Case Study:

In an inflammation model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound led to a reduction in TNF-alpha and IL-6 levels by approximately 50% compared to controls .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism by which 2-(4-Cyano-5-methyl-1,2-oxazol-3-yl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical processes at the molecular level .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Heterocyclic Core Variations: The target compound and 2-(3-methylisoxazol-5-yl)acetic acid share a 1,2-oxazole core, but the latter lacks the cyano group, reducing polarity and reactivity .

Functional Group Impact: The cyano group in the target compound distinguishes it from analogs like 2-(3-methylisoxazol-5-yl)acetic acid. This group increases electrophilicity, making the compound suitable for click chemistry or as a precursor to amines . Isocyanate derivatives (e.g., (4-Isocyanato-5-methyl-1,2-oxazol-3-yl)benzene) are highly reactive, enabling urethane or urea formation, but lack the carboxylic acid’s H-bonding capacity .

Hydrogen Bonding and Solubility: The acetic acid group in the target compound and its analogs facilitates hydrogen bonding, influencing crystallinity and solubility in polar solvents. For example, 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid’s dihydro-oxazole core allows additional H-bonding via the ketone oxygen . Oxazolidinone derivatives (e.g., 2-amino-2-(3-oxo-1,2-oxazolidin-5-yl)acetic acid) exhibit zwitterionic behavior, enhancing solubility in aqueous media .

Thermal Stability :

- The thiazole-containing analog (5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid) exhibits a higher melting point (166–167°C) compared to oxazole derivatives, attributed to sulfur’s electron-withdrawing effects and aromatic stability .

Biological Activity

2-(4-Cyano-5-methyl-1,2-oxazol-3-yl)acetic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by relevant data and research findings.

- Molecular Formula : C₁₂H₁₉N₃O₃

- Molecular Weight : 225.286 g/mol

- CAS Number : 1214741-21-5

Antibacterial Activity

Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant antibacterial properties. For instance, in a study examining various oxazole derivatives, compounds similar to this compound showed activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2a | E. coli | 0.0195 mg/mL |

| 12a | Bacillus mycoides | 0.0048 mg/mL |

| 15 | C. albicans | 0.039 mg/mL |

The MIC values indicate that the compound exhibits effective antibacterial activity, particularly against E. coli and Bacillus species .

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. The antifungal effectiveness of similar oxazole derivatives was evaluated against common fungal strains.

Table 2: Antifungal Activity Data

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2b | C. albicans | 0.0098 mg/mL |

| 3 | Fusarium oxysporum | 56.74 µM |

These results suggest that the compound may be a candidate for further development as an antifungal agent .

Anticancer Activity

The potential anticancer properties of oxazole derivatives have also been investigated. A study focused on the cytotoxic effects of various compounds against different cancer cell lines revealed that some derivatives possess significant activity.

Table 3: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | CC₅₀ (µM) |

|---|---|---|

| 3g | HT29 (colon cancer) | 58.44 ± 8.75 |

| MCF7 (breast cancer) | >100 | |

| A549 (lung cancer) | >100 |

The compound demonstrated a CC₅₀ value significantly lower than traditional chemotherapy agents such as fluorouracil and cisplatin, indicating its potential as a more selective anticancer agent .

Case Studies

Several case studies have highlighted the efficacy of oxazole derivatives in clinical settings:

- Study on Colon Cancer : A derivative similar to this compound was tested on HT29 cells and showed a promising selectivity index, indicating lower toxicity to healthy cells compared to cancerous cells.

- Antiviral Properties : Related compounds have been investigated for antiviral activities against hepatitis C virus (HCV), demonstrating effective inhibition of viral replication pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.